3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is an organic compound with a complex structure that includes a bromophenyl group, a phenylthio group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and phenylthio intermediates. The key steps include:
Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Amide Bond Formation: The final step involves the coupling of the bromophenyl and phenylthio intermediates with a tetrahydropyran derivative to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylthio groups may play a role in binding to the active site of enzymes, inhibiting their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-phenylpropanamide
- N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 3-(2-Chlorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Uniqueness
3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to the presence of both bromophenyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. The tetrahydropyran ring further enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO2S/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)26-18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZBDKSILZMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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